molecular formula C12H14N2O3 B10952194 Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate CAS No. 53475-54-0

Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate

Cat. No.: B10952194
CAS No.: 53475-54-0
M. Wt: 234.25 g/mol
InChI Key: OPPFIIVDCKZLLC-UHFFFAOYSA-N
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Description

Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyano group and two methyl groups on the pyridine ring, as well as an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate typically involves the reaction of 3-cyano-4,6-dimethyl-2-pyridone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yields and purity of the product. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Various substituted pyridine derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group and ester functionality can play crucial roles in binding to molecular targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    3-cyano-4,6-dimethyl-2-pyridone: A precursor in the synthesis of Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate.

    tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Used as a chemoselective reagent in organic synthesis.

    Ethyl [(3-cyano-6-phenyl-2-pyridinyl)oxy]acetate: A similar compound with a phenyl group instead of methyl groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

53475-54-0

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 2-(3-cyano-4,6-dimethylpyridin-2-yl)oxyacetate

InChI

InChI=1S/C12H14N2O3/c1-4-16-11(15)7-17-12-10(6-13)8(2)5-9(3)14-12/h5H,4,7H2,1-3H3

InChI Key

OPPFIIVDCKZLLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C(=CC(=N1)C)C)C#N

Origin of Product

United States

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